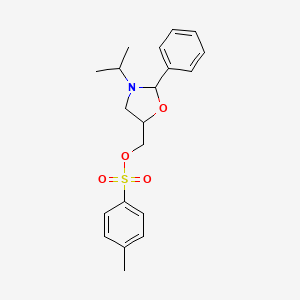
2-((Hexyl-d4)oxy)tetrahydropyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Hexyl-d4)oxy)tetrahydropyran is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research, particularly in studies involving metabolic pathways, environmental pollutant standards, and clinical diagnostics. Its molecular formula is C11H18D4O2, and it has a molecular weight of 190.32 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Hexyl-d4)oxy)tetrahydropyran typically involves the reaction of hexyl alcohol with tetrahydropyran under specific conditions. One common method is the etherification of hexyl alcohol with tetrahydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature . This reaction forms the desired tetrahydropyranyl ether.
Industrial Production Methods
Industrial production of this compound may involve large-scale etherification processes using similar reaction conditions as in laboratory synthesis. The use of deuterium-labeled hexyl alcohol is crucial for producing the deuterium-labeled compound. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research applications .
化学反应分析
Types of Reactions
2-((Hexyl-d4)oxy)tetrahydropyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to the parent alcohol.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of hexyl ketone or hexyl aldehyde.
Reduction: Regeneration of hexyl alcohol.
Substitution: Formation of various substituted tetrahydropyran derivatives.
科学研究应用
2-((Hexyl-d4)oxy)tetrahydropyran has several applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of deuterium-labeled compounds in biological systems.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis, as well as in newborn screening.
Industry: Acts as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
作用机制
The mechanism of action of 2-((Hexyl-d4)oxy)tetrahydropyran involves its role as a stable isotope-labeled compound. In metabolic studies, it helps trace the pathways of deuterium-labeled molecules, providing insights into biochemical processes. The deuterium atoms in the compound allow for precise tracking using NMR spectroscopy, mass spectrometry, and other analytical techniques.
相似化合物的比较
Similar Compounds
Tetrahydropyran: The parent compound, consisting of a six-membered ring with one oxygen atom.
2-Tetrahydropyranyl ethers: Derived from the reaction of alcohols with 3,4-dihydropyran, commonly used as protecting groups in organic synthesis.
Uniqueness
2-((Hexyl-d4)oxy)tetrahydropyran is unique due to its deuterium labeling, which makes it particularly valuable in research applications requiring precise tracking and analysis. The presence of deuterium atoms enhances the compound’s stability and allows for detailed studies of metabolic pathways and reaction mechanisms.
属性
分子式 |
C11H22O2 |
|---|---|
分子量 |
190.32 g/mol |
IUPAC 名称 |
2-(3,3,4,4-tetradeuteriohexoxy)oxane |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h11H,2-10H2,1H3/i3D2,4D2 |
InChI 键 |
LMUWFXQGRIPPJK-KHORGVISSA-N |
手性 SMILES |
[2H]C([2H])(CC)C([2H])([2H])CCOC1CCCCO1 |
规范 SMILES |
CCCCCCOC1CCCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


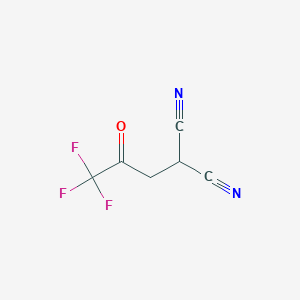
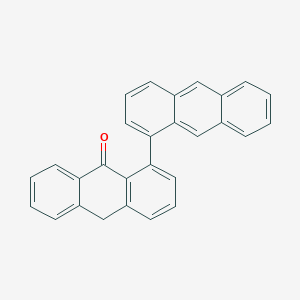
![[bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate](/img/structure/B13412505.png)
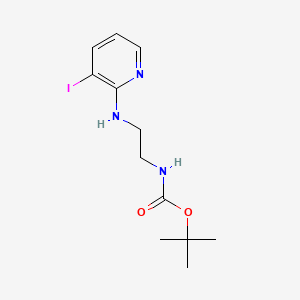
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)

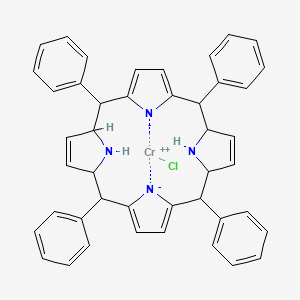
![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)



![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412571.png)
